molecular formula C18H15FN4O4S3 B4365838 7-[(2-FLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

7-[(2-FLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Cat. No.: B4365838
M. Wt: 466.5 g/mol
InChI Key: CDPVWFOXYGMKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-[(2-FLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID” is a complex organic compound that features a bicyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the bicyclic core: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the thiadiazole group: This step may involve the reaction of the bicyclic core with a thiadiazole derivative under specific conditions.

    Attachment of the fluorobenzoyl group: This can be done through acylation reactions using fluorobenzoyl chloride or a similar reagent.

    Final modifications: Additional functional groups can be introduced through various organic reactions such as substitution or addition reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification steps: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole group can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole group may yield sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: As an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor function.

    Participating in biochemical pathways: Affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Share the bicyclic core structure but differ in functional groups.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core.

    Thiadiazoles: Compounds containing the thiadiazole ring but lacking the bicyclic structure.

Uniqueness

This compound is unique due to its combination of a bicyclic core with a thiadiazole ring and a fluorobenzoyl group, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

7-[(2-fluorobenzoyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O4S3/c1-8-21-22-18(30-8)29-7-9-6-28-16-12(15(25)23(16)13(9)17(26)27)20-14(24)10-4-2-3-5-11(10)19/h2-5,12,16H,6-7H2,1H3,(H,20,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPVWFOXYGMKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C4=CC=CC=C4F)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(2-FLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
7-[(2-FLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 3
Reactant of Route 3
7-[(2-FLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
7-[(2-FLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 5
7-[(2-FLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID
Reactant of Route 6
7-[(2-FLUOROBENZOYL)AMINO]-3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.